molecular formula C12H25N3O2 B140563 LM11A 31 dihydrochloride CAS No. 1243259-19-9

LM11A 31 dihydrochloride

Numéro de catalogue: B140563
Numéro CAS: 1243259-19-9
Poids moléculaire: 243.35 g/mol
Clé InChI: YNMUTYLWSRFTPX-QWRGUYRKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LM11A-31 dihydrochloride is a synthetic small-molecule compound with the molecular formula C₁₂H₂₇Cl₂N₃O₂ and a molecular weight of 316.27 g/mol . It is stored at -20°C to maintain stability and is recognized for its activity in binding to the p75 neurotrophin receptor (p75NTR), a target implicated in neurodegenerative diseases and neural repair pathways . Its CAS registry number is 1214672-15-7, and it belongs to a family of LM11A compounds designed for therapeutic modulation of p75NTR signaling .

Propriétés

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMUTYLWSRFTPX-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCCN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595097
Record name N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243259-19-9, 102562-74-3
Record name N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LM-11A-31
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by LM11A-31 are primarily related to neuron survival and apoptosis. By selectively activating survival pathways and inhibiting apoptosis signaling via the p75NTR, LM11A-31 can block neurodegeneration and synaptic impairment.

Analyse Biochimique

Activité Biologique

LM11A-31 dihydrochloride is a small molecule ligand that selectively targets the p75 neurotrophin receptor (p75NTR), playing a crucial role in modulating neurotrophic signaling pathways. This compound has shown significant promise in various preclinical and clinical studies, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Huntington's disease (HD).

LM11A-31 functions primarily as an antagonist of p75NTR, which is known to mediate both neuroprotective and neurotoxic effects depending on the context. By inhibiting p75NTR-mediated apoptosis, LM11A-31 promotes neuronal survival in the presence of neurotoxic agents such as amyloid-beta (Aβ) and other stressors.

  • Inhibition of Apoptosis : LM11A-31 effectively blocks p75-mediated cell death, providing a protective effect against Aβ-induced neurodegeneration and synaptic impairment in neuronal cultures .
  • Neuroprotection : In various mouse models, LM11A-31 has been shown to prevent tau phosphorylation, reduce microglial activation, and enhance cholinergic neuron survival .

Preclinical Studies

Numerous studies have demonstrated the biological activity of LM11A-31 across different animal models:

  • Alzheimer's Disease Models :
    • LM11A-31 was effective in preventing cognitive decline and tau pathology in mouse models expressing amyloid precursor protein .
    • It reduced levels of phosphorylated tau and improved cognitive function as measured by behavioral assessments.
  • Huntington's Disease Models :
    • In R6/2 mice, treatment with LM11A-31 normalized aberrant p75NTR signaling, leading to improved motor and cognitive functions while reducing neuroinflammation .
  • Other Neurological Conditions :
    • The compound has shown efficacy in models of traumatic brain injury, chemotherapy-induced peripheral neuropathy, and even HIV-induced neurodegeneration .

Clinical Trials

LM11A-31 has progressed into clinical trials, particularly focusing on its application in Alzheimer's disease:

  • Phase 1/2 Clinical Trial : A study involving 242 participants with mild to moderate AD demonstrated that LM11A-31 significantly slowed the progression of the disease by reducing biomarkers associated with neurodegeneration, including Aβ42 and YKL-40 levels . The trial highlighted the compound's safety profile and its potential as a disease-modifying therapy.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of LM11A-31:

Study FocusModel UsedKey Findings
Alzheimer's DiseaseMouse ModelsPrevented tau phosphorylation and cognitive decline; reduced Aβ-induced neurotoxicity .
Huntington's DiseaseR6/2 MiceImproved motor skills and cognitive function; reduced neuroinflammation .
Traumatic Brain InjuryRodent ModelsEnhanced recovery of neuronal structures post-injury; reduced apoptosis markers .
Chemotherapy-Induced NeuropathyRat ModelsAlleviated symptoms associated with peripheral nerve damage induced by chemotherapy .

Case Studies

In a notable case study involving patients with mild to moderate Alzheimer's disease, participants treated with LM11A-31 exhibited significant improvements in cognitive assessments compared to those receiving placebo. The study utilized advanced imaging techniques to monitor changes in brain activity and connectivity, providing evidence for the compound's potential to modify disease progression at a biological level .

Applications De Recherche Scientifique

Alzheimer's Disease (AD)

LM11A-31 has been extensively studied in animal models of Alzheimer's disease. Key findings include:

  • Neuroprotection : In mouse models, LM11A-31 has been shown to prevent tau phosphorylation and misfolding, reduce cholinergic neurite loss, and mitigate cognitive decline .
  • Clinical Trials : A Phase 1/2 trial involving 242 participants with mild to moderate AD indicated that LM11A-31 was well tolerated and showed potential in reducing disease progression based on exploratory outcome measures .

Parkinson's Disease (PD)

Recent studies suggest that LM11A-31 may also be effective in models of Parkinson's disease:

  • Dopaminergic Cell Protection : Research indicates that LM11A-31 protects dopaminergic cells from oxidative stress-induced degeneration, highlighting its potential role in PD treatment .

Traumatic Brain Injury (TBI)

In models of TBI, LM11A-31 has demonstrated the ability to enhance neuron survival and reduce inflammation. It has been reported to improve outcomes following both acute and chronic injury scenarios .

Huntington's Disease

Studies have shown that LM11A-31 can ameliorate symptoms in mouse models of Huntington's disease by promoting neuronal health and reducing neuroinflammation .

Case Studies

StudyConditionFindings
Knowles et al., 2013Alzheimer's DiseasePrevented tau pathology and cognitive decline in mouse models .
Simmons et al., 2014Cholinergic DeficitsInduced recovery of dendrites in cholinergic neuron-deficient mice .
Haefeli et al., 2017Traumatic Brain InjuryReduced neuronal death and inflammation post-injury .
Ji et al., 2018Sepsis-Induced NeuroinflammationReduced cognitive impairment caused by neuroinflammation in mice .

Comparaison Avec Des Composés Similaires

Table 1: Molecular and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Storage Conditions Primary Application
LM11A-31 dihydrochloride C₁₂H₂₇Cl₂N₃O₂ 316.27 -20°C p75NTR modulation
Putrescine dihydrochloride C₄H₁₂Cl₂N₂ 161.06 Room temperature Biogenic amine standard
Cadaverine dihydrochloride C₅H₁₄Cl₂N₂ 185.09 Room temperature Biogenic amine standard
2,2’-Azobis(2-methylpropionamidine) dihydrochloride C₈H₂₀Cl₂N₆ 287.20 Variable (depends on use) Polymerization initiator

Key Observations :

  • Size and Complexity : LM11A-31 dihydrochloride has a larger molecular structure compared to biogenic amine dihydrochlorides (e.g., putrescine, cadaverine), which may influence its pharmacokinetics and tissue penetration .
  • Storage Requirements : Unlike simpler dihydrochlorides (stable at room temperature), LM11A-31 requires -20°C storage, suggesting higher sensitivity to degradation .
  • Functional Diversity : While LM11A-31 targets neural receptors, azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds) serve as initiators in industrial polymer chemistry, highlighting divergent applications despite shared dihydrochloride salt forms .

Comparison with Other LM11A Series Compounds

LM11A-31 is part of a broader series of p75NTR-targeting compounds. Evidence from Lu et al. identifies LM11A-7, LM11A-24, LM11A-28, and LM11A-31 as active binders .

Hypothetical Differentiation :

  • Structural Modifications : Substitutions in the amine or aromatic groups of LM11A-31 may enhance its binding specificity over analogs like LM11A-7 or LM11A-24.
  • Therapeutic Potential: LM11A-31’s dihydrochloride form may offer improved solubility compared to non-salt analogs, facilitating in vivo delivery .

Méthodes De Préparation

Parent Compound Synthesis

The core structure of LM11A-31, (2S,3S)-2-amino-3-methyl-N-(2-morpholinoethyl)pentanamide, is synthesized via a multi-step organic reaction sequence. Key steps include:

  • Chiral amine preparation : Enantioselective synthesis of the (2S,3S)-2-amino-3-methylpentanoic acid precursor using asymmetric hydrogenation or enzymatic resolution.

  • Amide coupling : Reaction of the chiral amine with 2-morpholinoethyl chloride under Schotten-Baumann conditions, employing bases such as triethylamine to drive the reaction to completion.

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt enhances aqueous solubility and bioavailability:

  • Acidification : The free base is treated with two equivalents of hydrochloric acid (HCl) in an anhydrous solvent (e.g., ethanol or dichloromethane).

  • Precipitation : Salt formation is induced via slow evaporation or anti-solvent addition (e.g., diethyl ether).

  • Purification : Recrystallization from ethanol/water mixtures yields high-purity LM11A-31 dihydrochloride.

Critical Parameters in Synthesis Optimization

Reaction Condition Control

ParameterOptimal RangeImpact on Yield/Purity
Reaction pH4.5–6.0Minimizes byproduct formation
Temperature0–5°C (acidification)Prevents thermal degradation
Solvent PolarityEthanol > DCMEnhances salt solubility

Analytical Validation

  • Purity assessment : Reverse-phase HPLC (RP-HPLC) with UV detection at 254 nm confirms >99% purity.

  • Structural confirmation : 1H NMR^1 \text{H NMR} (400 MHz, D2_2O): δ 1.25 (d, 3H), 1.85 (m, 1H), 3.45–3.70 (m, 8H, morpholine).

Scalability and Industrial Considerations

Challenges in Large-Scale Production

  • Chiral integrity maintenance : Racemization risks during amide coupling necessitate low-temperature conditions.

  • Salt stoichiometry : Precise HCl equivalence is critical; excess acid promotes hygroscopicity.

Stabilization Strategies

  • Lyophilization : Freeze-drying in amber vials at -80°C prevents hydrolytic degradation.

  • Excipient compatibility : Co-formulation with mannitol or trehalose enhances long-term stability.

Comparative Analysis of Reported Methods

While proprietary details remain undisclosed, patent literature suggests two divergent approaches:

Method A: Solid-Phase Synthesis

  • Advantages : High reproducibility, automated steps.

  • Limitations : Lower yield (~65%) due to resin loading inefficiencies.

Method B: Solution-Phase Synthesis

  • Advantages : Scalable to kilogram quantities (yield ~82%).

  • Limitations : Requires rigorous purification to remove morpholine residues .

Q & A

Q. How to design a literature review strategy for LM11A-31 dihydrochloride's off-target effects?

  • Use Boolean operators in PubMed/Scopus: ("LM11A-31 dihydrochloride" OR "dihydrochloride salt") AND ("off-target" OR "adverse effects"). Filter for studies with mechanistic validation (e.g., kinase profiling panels) and exclude non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LM11A 31 dihydrochloride
Reactant of Route 2
Reactant of Route 2
LM11A 31 dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.